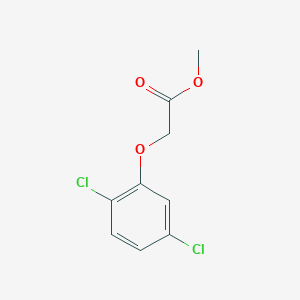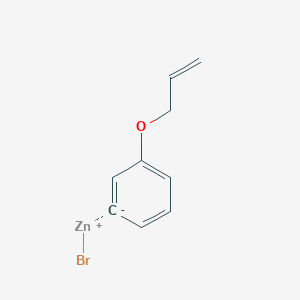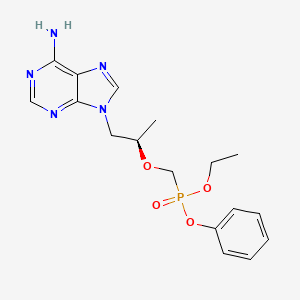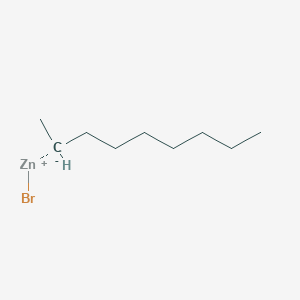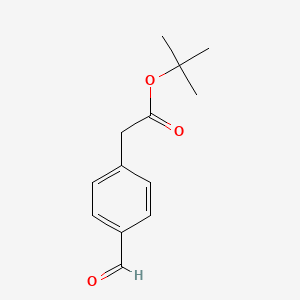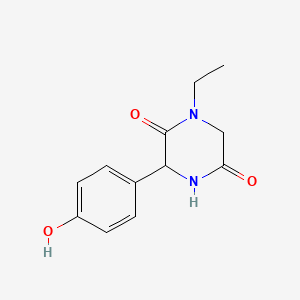
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-4-methylpyridine followed by the introduction of the 1-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine carboxylic acids.
Scientific Research Applications
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
- 2-Chloro-5-(1-chloroethyl)thiazole
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
Uniqueness
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C9H11Cl2NO/c1-5-7(6(2)10)4-12-9(11)8(5)13-3/h4,6H,1-3H3 |
InChI Key |
GCLLVOKUWLKEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(C)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


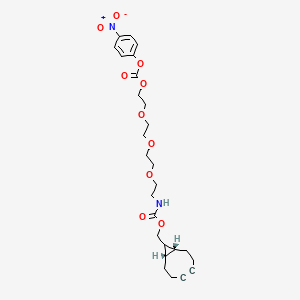


![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
